molecular formula C4H10ClN B3250645 trans-2-Methylcyclopropanamine hydrochloride CAS No. 2044706-16-1

trans-2-Methylcyclopropanamine hydrochloride

Cat. No.: B3250645
CAS No.: 2044706-16-1
M. Wt: 107.58
InChI Key: DGEKNIYQAIAEGO-VKKIDBQXSA-N
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Description

Trans-2-Methylcyclopropanamine hydrochloride: is a chemical compound with the molecular formula C4H10ClN and a molecular weight of 107.58 g/mol . It is a derivative of cyclopropane, featuring a methyl group and an amine group in a trans configuration. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Trans-2-Methylcyclopropanamine hydrochloride is utilized in various scientific research fields, including:

Safety and Hazards

The safety data sheet (SDS) for trans-2-Methylcyclopropanamine hydrochloride indicates that it is classified as Acute toxicity, oral (Category 4), H302 . This means it is harmful if swallowed .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of various conditions continues to advance with the application of new technologies . Trans-2-Methylcyclopropanamine hydrochloride, being a part of this field, could potentially benefit from these advancements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-2-Methylcyclopropanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with methylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired trans configuration is achieved .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Methylcyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted cyclopropane compounds .

Mechanism of Action

The mechanism of action of trans-2-Methylcyclopropanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. This compound may also participate in enzymatic reactions, altering the activity of enzymes and other proteins .

Comparison with Similar Compounds

Uniqueness: Trans-2-Methylcyclopropanamine hydrochloride is unique due to its specific trans configuration and the presence of both a methyl group and an amine group. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEKNIYQAIAEGO-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97291-62-8, 2044706-16-1
Record name rac-(1R,2R)-2-methylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-2-methylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-Methylcyclopropanamine hydrochloride
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